![molecular formula C20H26O3 B3936768 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene
Overview
Description
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene, also known as BAY 41-2272, is a chemical compound that belongs to the class of benzene derivatives. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 works by binding to the heme group of sGC, which stimulates the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and other physiological responses.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle in the gastrointestinal tract and airways. It has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 in lab experiments is its high potency and selectivity for sGC, which allows for precise control of cGMP signaling. However, its relatively short half-life and susceptibility to degradation by phosphodiesterases may limit its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272. One area of focus is the development of more stable and selective sGC activators that can be used in a wider range of experimental settings. Another potential application is in the treatment of various cardiovascular and neurological disorders, such as hypertension, heart failure, and stroke. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 and to explore its potential as a therapeutic agent for traumatic brain injury and other neurological conditions.
Scientific Research Applications
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 has been found to have a wide range of applications in scientific research. One of its primary uses is as a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a key role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-14-8-7-13-22-18-12-11-16(2)15-17(18)3/h5-6,9-12,15H,4,7-8,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSLCJFVXWQHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]-2,4-dimethylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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